molecular formula C11H8BrNO B3319346 2-Bromo-6-phenylpyridine N-oxide CAS No. 1097732-14-3

2-Bromo-6-phenylpyridine N-oxide

Cat. No.: B3319346
CAS No.: 1097732-14-3
M. Wt: 250.09 g/mol
InChI Key: UQOUFKLOWWWXSE-UHFFFAOYSA-N
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Description

2-Bromo-6-phenylpyridine N-oxide is a heterocyclic organic compound with the chemical formula C₁₁H₈BrNO It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and it has a bromine atom and a phenyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-phenylpyridine N-oxide typically involves the oxidation of 2-Bromo-6-phenylpyridine. One common method is the use of oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like titanium silicalite (TS-1) in methanol. This method is efficient and provides high yields of the desired N-oxide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. For example, a packed-bed microreactor with TS-1 as the catalyst and H₂O₂ in methanol as the solvent can be used for the oxidation reaction. This method is safer, greener, and more efficient compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-phenylpyridine N-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced back to 2-Bromo-6-phenylpyridine using reducing agents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of titanium silicalite (TS-1) catalyst.

    Reduction: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Bromo-6-phenylpyridine N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-phenylpyridine N-oxide involves its interaction with molecular targets through its N-oxide group. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Bromopyridine: Similar in structure but lacks the N-oxide group.

    6-Phenylpyridine N-oxide: Similar but without the bromine atom.

    2-Bromo-4-phenylpyridine N-oxide: A positional isomer with the bromine atom at a different position on the pyridine ring.

Uniqueness

2-Bromo-6-phenylpyridine N-oxide is unique due to the presence of both the bromine atom and the N-oxide group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-bromo-1-oxido-6-phenylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-11-8-4-7-10(13(11)14)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOUFKLOWWWXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C(=CC=C2)Br)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704528
Record name 2-Bromo-1-oxo-6-phenyl-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097732-14-3
Record name Pyridine, 2-bromo-6-phenyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1097732-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-oxo-6-phenyl-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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